Tert-butyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate
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Description
“Tert-butyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate” is a chemical compound. It likely belongs to the class of thiazolidines, which are heterocyclic compounds containing a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
Thiazolidine derivatives can be synthesized through the reaction of L-cysteine with carbonyl compounds . For 2,2-disubstituted derivatives, L-cysteine is refluxed with ketones, and after purification, Boc-protection is introduced in the presence of pyridine .Molecular Structure Analysis
The molecular structure of thiazolidine derivatives involves a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The exact structure of “this compound” would need to be confirmed with more specific information or analysis.Chemical Reactions Analysis
Thiazolidines undergo ring-chain tautomerism . The reaction mechanism involves C-S or C-N bond breaking and formation of an iminium or a sulfonium intermediate .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Thiazolidines generally have a five-membered ring structure with one sulfur atom, one nitrogen atom, and three carbon atoms .Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-9(2,3)13-8(12)7-6-14-10(4,5)11-7/h7,11H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCJKYXOPUILRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(CS1)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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